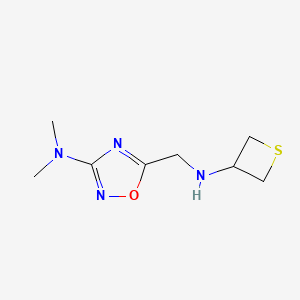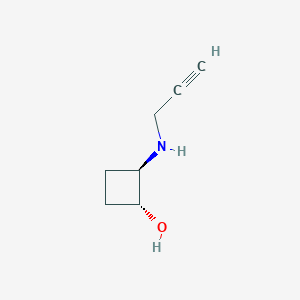
Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol is a chiral compound with a cyclobutane ring substituted with a prop-2-yn-1-ylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Prop-2-yn-1-ylamino Group: This can be achieved by reacting the cyclobutane derivative with propargylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the amino group may result in various alkylated or acylated derivatives.
Scientific Research Applications
Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications:
Mechanism of Action
The mechanism by which Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.
Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cycloheptan-1-ol: Similar structure but with a cycloheptane ring.
Uniqueness
Rel-(1R,2R)-2-(prop-2-yn-1-ylamino)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs with larger ring sizes. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1R,2R)-2-(prop-2-ynylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(6)9/h1,6-9H,3-5H2/t6-,7-/m1/s1 |
InChI Key |
KUJURQHZARFEHN-RNFRBKRXSA-N |
Isomeric SMILES |
C#CCN[C@@H]1CC[C@H]1O |
Canonical SMILES |
C#CCNC1CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


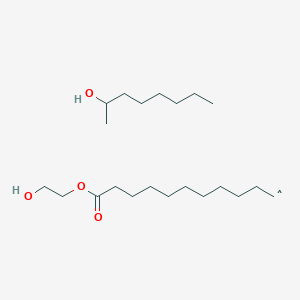
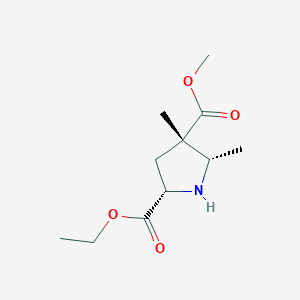


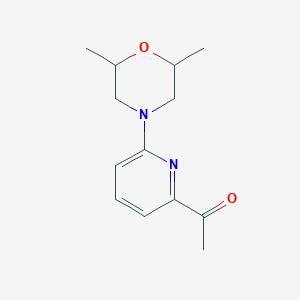
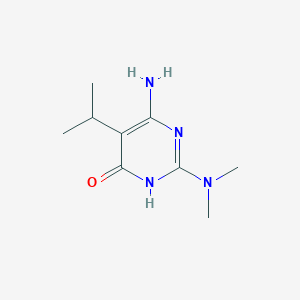

![1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13338196.png)
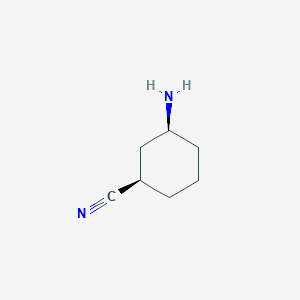

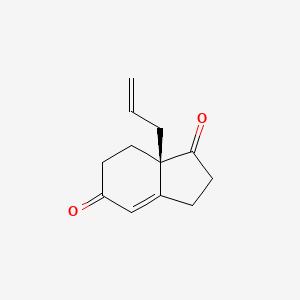

![(1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13338232.png)
